3,5-Dibromopyridine-2,6-diamine

Catalog No.
S754394
CAS No.
76942-20-6
M.F
C5H5Br2N3
M. Wt
266.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromopyridine-2,6-diamine

CAS Number

76942-20-6

Product Name

3,5-Dibromopyridine-2,6-diamine

IUPAC Name

3,5-dibromopyridine-2,6-diamine

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

InChI

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)

InChI Key

OMHAJKGETRBOCV-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1Br)N)N)Br

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)Br

Chemical Properties

3,5-Dibromopyridine-2,6-diamine is an aromatic organic compound with the chemical formula C5H5Br2N3. PubChem: It belongs to a class of chemicals known as substituted pyridines, which are molecules derived from pyridine, a six-membered aromatic ring containing nitrogen. The presence of two bromine atoms (Br) at positions 3 and 5 and two amine groups (NH2) at positions 2 and 6 distinguishes 3,5-Dibromopyridine-2,6-diamine from pyridine.

Potential Applications

Scientific research on 3,5-Dibromopyridine-2,6-diamine is ongoing, and its potential applications are being explored in various fields. Some potential areas of study include:

  • Organic synthesis: The presence of the amine groups makes 3,5-Dibromopyridine-2,6-diamine a potential building block for the synthesis of more complex molecules with desired properties.
  • Material science: The aromatic structure and functional groups of 3,5-Dibromopyridine-2,6-diamine could be useful in the development of new materials with specific electronic or luminescent properties.
  • Medicinal chemistry: Some substituted pyridines exhibit bioactive properties. Research may explore if 3,5-Dibromopyridine-2,6-diamine has medicinal applications.

3,5-Dibromopyridine-2,6-diamine, with the chemical formula C5_5H5_5Br2_2N3_3 and CAS Number 76942-20-6, is a halogenated derivative of pyridine. This compound features two bromine atoms at the 3 and 5 positions and amino groups at the 2 and 6 positions of the pyridine ring. Its molecular structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .

As there is limited research on 3,5-Dibromopyridine-2,6-diamine, a mechanism of action is not currently established.

  • Acute toxicity: Some aromatic amines can be harmful upon ingestion, inhalation, or skin contact [].
  • Skin and eye irritation: Contact with aromatic amines can irritate the skin and eyes [].
Due to the presence of both bromine and amino functional groups:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • C–N Bond Formation: This compound can react with amines in a copper-catalyzed C–N bond-forming reaction, leading to the synthesis of more complex amine derivatives .
  • Hydrolysis Reactions: The amino groups can facilitate hydrolysis processes, especially when reacting with electrophiles or in acidic conditions.

The biological activity of 3,5-Dibromopyridine-2,6-diamine has garnered interest due to its potential as a pharmaceutical agent. Compounds containing similar structures have shown activity against various biological targets. For instance, derivatives of dibromopyridines have been studied for their antimicrobial and anticancer properties. The specific biological effects of 3,5-Dibromopyridine-2,6-diamine require further investigation but suggest potential as a lead compound in drug development .

Several methods have been developed for synthesizing 3,5-Dibromopyridine-2,6-diamine:

  • Bromination of Pyridine Derivatives: Starting from pyridine or its derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to achieve selective substitution at the desired positions.
  • Amino Group Introduction: The introduction of amino groups can be achieved through diazotization followed by reduction or through direct amination reactions with suitable amines .
  • Copper-Catalyzed Reactions: Utilizing copper catalysts allows for selective C–N bond formation with amines, enhancing yield and specificity in synthesizing substituted derivatives .

3,5-Dibromopyridine-2,6-diamine has several notable applications:

  • Pharmaceuticals: It serves as a building block for developing new drugs due to its unique structure and reactivity.
  • Agricultural Chemicals: Its derivatives may be explored as agrochemicals or herbicides owing to their potential biological activity.
  • Material Science: The compound can be utilized in synthesizing polymers or other materials that require specific electronic or chemical properties.

Interaction studies involving 3,5-Dibromopyridine-2,6-diamine focus on its reactivity with various biological molecules and synthetic pathways. Research indicates that its brominated structure enhances interactions with nucleophiles and electrophiles alike. Additionally, studies on similar compounds suggest that modifications to the amino and bromine substituents can significantly alter biological activity and reactivity profiles .

Several compounds share structural similarities with 3,5-Dibromopyridine-2,6-diamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Bromopyridine-2,6-diamineOne bromine atom; two amino groupsLess reactive than dibrominated analogs
2,6-DibromopyridineTwo bromines; no amino groupsHigher reactivity; used in coupling reactions
4-AminopyridineAmino group at position 4Lacks halogenation; different reactivity
2-Amino-3-bromopyridineOne amino and one bromine groupPotentially less toxic; different applications

The unique combination of two bromines and two amino groups in 3,5-Dibromopyridine-2,6-diamine makes it particularly interesting for research into new chemical entities with enhanced biological activities compared to its analogs .

XLogP3

1.5

Wikipedia

3,5-dibromopyridine-2,6-diamine

Dates

Modify: 2023-08-15

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